

discovery and history of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

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Compound of Interest

Compound Name: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

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An In-depth Technical Guide to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile or veratrole-3,4-diacetonitrile, is a specialized organic compound characterized by a dimethoxy-substituted benzene ring with two cyanomethyl groups at the 1 and 2 positions. While not a widely commercialized chemical, it serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring reactive nitrile functionalities and an electron-rich aromatic core, makes it a versatile building block for the synthesis of more complex heterocyclic compounds and macrocycles. This guide provides a comprehensive overview of its history, synthesis, and known applications, tailored for professionals in chemical research and drug development.

Discovery and History

The specific discovery of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is not prominently documented in the historical annals of chemistry. Its emergence is more of an evolutionary step in synthetic methodology rather than a landmark discovery. The history of this compound is intrinsically linked to the chemistry of its precursors, primarily 1,2-dimethoxybenzene (veratrole).

The development of chloromethylation and bromomethylation reactions for aromatic compounds in the early 20th century provided chemists with the tools to functionalize benzene rings. The subsequent development of nucleophilic substitution reactions, allowing the conversion of benzylic halides to other functional groups like nitriles, laid the direct synthetic groundwork for the creation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene. It is therefore best understood as a logical synthetic target, created as a means to access more complex molecular architectures, rather than a compound discovered for its intrinsic properties. Its utility has been noted in the synthesis of isoindoline compounds and crown ether derivatives, where the dimethoxybenzene unit provides a rigid and defined structural element.[\[1\]](#)

Synthesis and Experimental Protocols

The most direct and documented synthetic pathway to 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene proceeds in two main steps starting from 1,2-dimethoxybenzene. The first step involves the bis-halomethylation of the aromatic ring, followed by a nucleophilic substitution with a cyanide salt. The brominated intermediate is often preferred and its synthesis has been explicitly detailed.

Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

The initial step is the bis-bromomethylation of 1,2-dimethoxybenzene. This reaction utilizes paraformaldehyde and hydrobromic acid in acetic acid to install the two bromomethyl groups onto the aromatic ring.

A solution of 1,2-dimethoxybenzene (10 g) and paraformaldehyde (4.35 g) is prepared in acetic acid (100 ml). The mixture is cooled to 283 K (10 °C). To this solution, 33% hydrobromic acid in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K. The reaction mixture is then stirred at room temperature for 20 hours, followed by heating to 338 K (65 °C) for 1 hour. After this period, the mixture is concentrated under reduced pressure. Ethyl acetate (EtOAc) is added to the concentrate, leading to the precipitation of a white solid. This solid is collected by filtration and washed with additional EtOAc to yield the final product, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.[\[1\]](#)[\[2\]](#) Colorless crystals suitable for analysis can be obtained by vapor diffusion of pentane into a dichloromethane solution of the product.[\[1\]](#)[\[2\]](#)

Reactant/Reagent	Molar Mass (g/mol)	Amount Used	Moles
1,2-Dimethoxybenzene	138.16	10 g	~0.0724 mol
Paraformaldehyde	30.03	4.35 g	~0.145 mol
33% HBr in Acetic Acid	-	31.0 ml	-
Acetic Acid (solvent)	60.05	100 ml	-
Product	Molar Mass (g/mol)	Yield	% Yield
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene	324.00	9.72 g	41.4%

Table 1: Quantitative data for the synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[\[1\]](#)
[\[2\]](#)

- Appearance: White solid.[\[1\]](#)[\[2\]](#)
- ^1H NMR (400 MHz, CDCl_3 , 295 K): δ 6.84 (s, 2H, Ar-H), 4.63 (s, 4H, $-\text{CH}_2\text{Br}$), 3.90 (s, 6H, $-\text{OCH}_3$).[\[2\]](#)

Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The final step involves the conversion of the bis-bromomethylated intermediate to the target dinitrile via nucleophilic substitution. This is typically achieved by reacting the di-halide with an alkali metal cyanide, such as sodium cyanide. To overcome solubility issues between the organic substrate and the inorganic salt, a phase-transfer catalyst is often employed in an aqueous-organic biphasic system.

While a specific protocol for the 4,5-dimethoxy derivative is not detailed in the provided search results, a general and widely used method for the conversion of benzylic halides to nitriles can be described. The reaction involves dissolving 1,2-bis(bromomethyl)-4,5-dimethoxybenzene in a water-immiscible organic solvent like toluene or dichloromethane. An aqueous solution of sodium cyanide is then added, along with a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to gentle reflux until the reaction is complete (monitored by TLC or GC). Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization.

Reactant/Reagent	Molar Mass (g/mol)	General Molar Ratio
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene	324.00	1 equivalent
Sodium Cyanide (NaCN)	49.01	2.0 - 2.2 equivalents
Phase-Transfer Catalyst	-	0.01 - 0.1 equivalents
Product	Molar Mass (g/mol)	Expected Yield
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene	216.23	Moderate to High

Table 2: General reaction parameters for the cyanation step.

Applications in Research

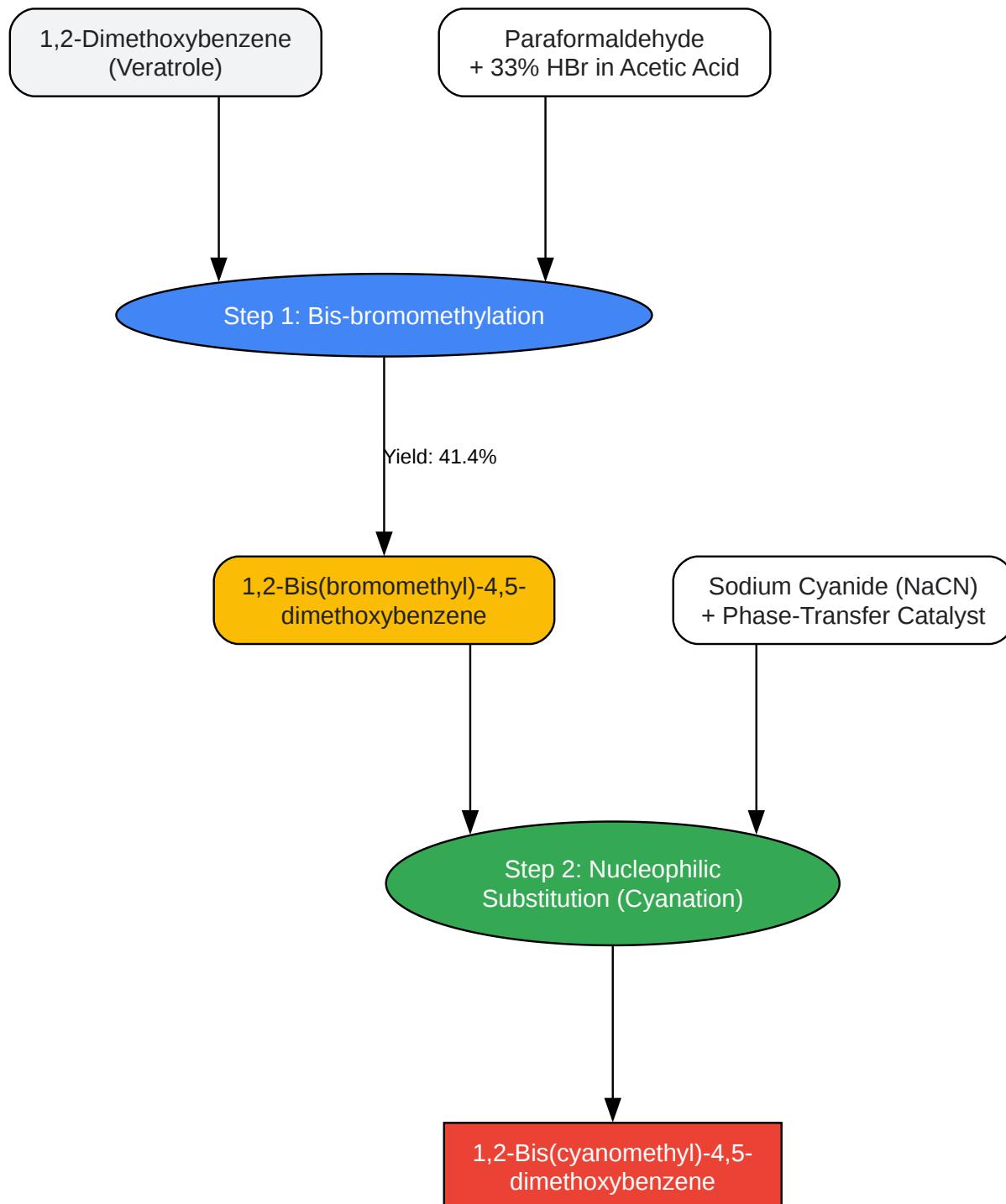
The primary utility of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene lies in its role as a precursor in organic synthesis. The two nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cyclization reactions to form heterocyclic rings. The dimethoxybenzene core provides a rigid scaffold. For its precursor, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, established applications include the synthesis of:

- Crown Ether Derivatives: The dimethoxybenzene unit can be incorporated as a structural component of macrocyclic polyethers.[1]
- Isoindoline Compounds: It serves as a key intermediate for building the isoindoline framework.[1][2]

There is currently a lack of specific literature detailing the use of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene in drug development or its interaction with specific biological signaling pathways. While dimethoxybenzene derivatives, in general, are explored for various pharmacological activities, no such data has been found for this particular molecule.[2]

Visualizations

As no specific signaling pathways involving 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene have been identified, the following diagram illustrates the synthetic workflow for its preparation.

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Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

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